2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

RORγt Autoimmune Disease Metabolic Stability

Select 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide for your SAR programs: the N-sulfonamide-THQ scaffold is a validated pharmacophore for RORγt inverse agonists with proven in vivo efficacy in psoriasis models. The 2-methyl substituent critically governs target engagement and metabolic stability—generic substitution among in-class compounds is not feasible. At ≥95% purity, this building block supports focused library synthesis, serves as a reference standard for impurity profiling, and provides a reliable entry point for scaffold-hopping IP strategies. Choose a structurally defined, high-purity reagent for reproducible SAR exploration and analytical method development.

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 1094222-89-5
Cat. No. B1521592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
CAS1094222-89-5
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCC1CCC2=CC=CC=C2N1S(=O)(=O)N
InChIInChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14)
InChIKeyPOPNKFLRJQHYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide (CAS 1094222-89-5): Core Scaffold Properties and Procurement Baseline


2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide (CAS 1094222-89-5) is a heterocyclic sulfonamide with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol . It belongs to the tetrahydroquinoline sulfonamide class, a privileged scaffold in medicinal chemistry for targeting nuclear receptors, kinases, and DNA repair enzymes [1]. The compound is commercially available at ≥95% purity and is primarily utilized as a research reagent, a reference standard for drug impurities, and a versatile synthetic building block for further derivatization .

Why Generic Substitution of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide Scaffolds Fails: Structural Determinants of Biological Activity


Generic substitution among tetrahydroquinoline sulfonamides is not feasible due to the extreme sensitivity of biological activity to subtle structural modifications. The N-sulfonamide-tetrahydroquinoline scaffold serves as a core pharmacophore for multiple therapeutic targets, including RORγt and 5-HT6 receptors, but the presence and position of substituents (e.g., the 2-methyl group) critically govern target engagement, metabolic stability, and in vivo efficacy [1]. Structure-activity relationship (SAR) studies on related analogs demonstrate that even minor changes to the sulfonamide moiety or the tetrahydroquinoline ring system can result in a complete loss of potency, a shift in selectivity, or unacceptable pharmacokinetic profiles [2]. Therefore, the specific molecular architecture of 2-methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide dictates its utility and cannot be assumed interchangeable with other in-class compounds.

Quantitative Differentiation Evidence for the Tetrahydroquinoline Sulfonamide Scaffold of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide


Improved Intrinsic Clearance of Tetrahydroquinoline Sulfonamide Analogs Compared to Acyclic Sulfonamides

The tetrahydroquinoline sulfonamide scaffold confers a significant advantage in metabolic stability over acyclic tertiary sulfonamide analogs. In a direct head-to-head comparison, compound 13, a tetrahydroquinoline sulfonamide, exhibited lower intrinsic clearance (Cl_int) in mouse liver microsomes compared to the acyclic tertiary sulfonamide 1 [1]. The enhanced stability addresses a key liability (high hepatic clearance) that previously limited the druggability of the class.

RORγt Autoimmune Disease Metabolic Stability

RORγt Inverse Agonist Activity: Potency Comparison Within Tetrahydroquinoline Sulfonamide Series

Within the tetrahydroquinoline sulfonamide class, specific structural modifications lead to quantifiable differences in RORγt inverse agonist potency. Compound 5a, a closely related analog, demonstrated superior in vitro activity compared to the earlier lead compound 13 [1]. This highlights that while the scaffold is essential, the exact substitution pattern (which is present in 2-methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide) is a key determinant of functional activity.

RORγt Psoriasis Th17 Differentiation

In Vivo Efficacy in Psoriasis Model: Tetrahydroquinoline Sulfonamide vs. Clinical Benchmark

The therapeutic potential of optimized tetrahydroquinoline sulfonamides has been validated in a disease-relevant animal model. The analog 5a, when formulated as an ointment, demonstrated significant antipsoriatic effects in an IMQ-induced mouse model of psoriasis, with efficacy superior to the earlier lead compound 13 and comparable to the positive clinical control GSK2981278 [1]. This data confirms the scaffold's ability to achieve clinical-grade efficacy.

Psoriasis In Vivo Efficacy IMQ-induced Model

Antiproliferative Activity of Tetrahydroquinoline Sulfonamide Derivatives Against Multiple Cancer Cell Lines

A library of 20 novel tetrahydroquinoline sulfonamides was screened for antiproliferative activity against MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines [1]. Seven compounds were more potent and four were as active as the standard drug Doxorubicin. The SAR analysis revealed that structural features, such as the presence of di- and trihydroxy aldehyde derivatives, were crucial for enhanced activity, demonstrating that the tetrahydroquinoline sulfonamide core can be decorated to achieve potent, broad-spectrum anticancer activity.

Anticancer Cytotoxicity MTT Assay

Target Engagement and Binding Mode Elucidation for Tetrahydroquinoline Sulfonamides

The molecular mechanism of action for tetrahydroquinoline sulfonamides has been elucidated through computational and experimental methods. The binding mode of compound 13 with the RORγt ligand-binding domain (LBD) was revealed by molecular docking, and further molecular dynamics (MD) simulations have defined the interaction for optimized analogs like 5a [REFS-1, REFS-2]. This structural information provides a rational basis for structure-based drug design and differentiates the scaffold's well-characterized target engagement from less-defined chemotypes.

RORγt Molecular Docking Ligand Binding Domain

Optimal Research and Industrial Application Scenarios for 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide


Lead Optimization in Autoimmune Disease Drug Discovery

The tetrahydroquinoline sulfonamide scaffold is a validated starting point for developing RORγt inverse agonists. As demonstrated by analogs 13 and 5a, the core structure can be optimized for improved metabolic stability, potent in vitro activity, and significant in vivo efficacy in psoriasis models [REFS-1, REFS-2]. 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide serves as a versatile building block for synthesizing focused libraries to explore SAR around the 2-position, which is critical for modulating activity and pharmacokinetic properties.

Synthesis of Novel Anticancer Agents

The tetrahydroquinoline sulfonamide core has been successfully employed to create compounds with antiproliferative activity comparable to or exceeding Doxorubicin against breast, cervical, and liver cancer cell lines . This compound is a key intermediate for generating new derivatives, particularly by modifying the sulfonamide moiety or the tetrahydroquinoline ring, to further explore and enhance anticancer potency and selectivity.

Development of Pharmacological Tool Compounds and Reference Standards

Given its defined molecular structure and commercial availability at high purity (≥95%), 2-methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is ideally suited for use as a reference standard for analytical method development and quality control of related drug substances or their impurities . Its well-defined chemistry ensures reliable and reproducible results in analytical assays.

Exploration of New Chemical Space via Scaffold Hopping

The design of potent RORγt inverse agonists like 13 involved a scaffold hopping strategy from less stable acyclic sulfonamides to the tetrahydroquinoline core . This compound provides a reliable entry point for further scaffold hopping and diversification strategies, allowing medicinal chemists to explore new intellectual property space around a validated pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.